molecular formula C13H11F3N2O3S B2493609 Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate CAS No. 625371-17-7

Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate

Cat. No.: B2493609
CAS No.: 625371-17-7
M. Wt: 332.3
InChI Key: OZJMUSSTRIOARH-UHFFFAOYSA-N
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Description

Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate is a complex organic compound characterized by its trifluoromethyl group and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bonds necessary for the pyridine ring. This reaction requires a boronic acid derivative and a suitable palladium catalyst under mild conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives. Reaction conditions significantly influence product distribution:

  • Mild oxidation (e.g., H<sub>2</sub>O<sub>2</sub> in acetic acid) yields sulfoxides.

  • Strong oxidation (e.g., mCPBA in dichloromethane) produces sulfones.

The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, enhancing reaction efficiency.

Oxidizing AgentProductYield (%)Conditions
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide7425°C, 6 h
mCPBASulfone680°C → RT, 12 h

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the 2- and 6-positions. For example:

  • Reaction with amines (e.g., cyclohexylamine) replaces the sulfanyl group, forming acetamide derivatives .

  • Cyanamide (H<sub>2</sub>NCN) in DMF with phenyliodine diacetate (PIDA) generates N-cyano sulfilimines via soft–soft electrophile-nucleophile interactions .

Key example :

text
1.0 equiv PIDA, 3.0 equiv H<sub>2</sub>NCN in DMF → 80% yield of *N*-cyano sulfilimine[2].

Condensation Reactions

The 3-oxobutanoate moiety participates in Knoevenagel condensations with aldehydes or ketones. For instance:

  • Reaction with benzaldehyde forms α,β-unsaturated esters under basic conditions (e.g., piperidine catalysis).

Mechanistic Insights

The trifluoromethyl group enhances electrophilicity at the pyridine ring, promoting NAS and oxidation. The sulfanyl group acts as a leaving group in substitution reactions, while the cyano group stabilizes transition states through resonance.

Reaction Monitoring and Characterization

Analytical techniques validate reaction outcomes:

  • <sup>1</sup>H NMR : Distinct shifts for sulfoxide (δ 2.96 ppm, CH<sub>3</sub>SO) and sulfone (δ 3.12 ppm, CH<sub>3</sub>SO<sub>2</sub>) .

  • IR Spectroscopy : CN stretch at 2154 cm<sup>−1</sup> confirms cyano group retention .

This compound’s versatility in organic synthesis underscores its utility in pharmaceuticals and agrochemicals. Further research into catalytic asymmetric reactions could expand its applications.

Scientific Research Applications

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's potential as an inhibitor of human leukocyte elastase (HLE), an enzyme involved in inflammatory responses and tissue remodeling. HLE is implicated in various diseases, including chronic obstructive pulmonary disease and cystic fibrosis. The compound's ability to inhibit this enzyme could lead to therapeutic applications in managing these conditions .

Anticancer Activity

The compound has shown promise in anticancer research. Pyridine derivatives have been extensively studied for their ability to interact with biological targets associated with cancer progression. Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate's structural features may enhance its efficacy against various cancer cell lines, although specific case studies are still required to validate these findings .

Antifungal Properties

Pyridine-based compounds have been explored for their antifungal activities. Preliminary investigations suggest that this compound may exhibit significant antifungal properties, potentially offering a new avenue for treating fungal infections resistant to current therapies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The methods employed often include:

  • Nucleophilic Substitution Reactions : These reactions facilitate the introduction of the sulfanyl group.
  • Cyclization Reactions : Essential for forming the pyridine ring structure.
  • Functional Group Modifications : Such as introducing cyano and trifluoromethyl groups, which are crucial for enhancing biological activity .

Case Study 1: Inhibition of Human Leukocyte Elastase

A study demonstrated that derivatives similar to this compound effectively inhibited HLE activity in vitro. The results indicated a dose-dependent response, suggesting potential use in treating inflammatory diseases .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

Research involving pyridine derivatives indicated that compounds structurally related to this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyridine ring plays a crucial role in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

  • Methyl {[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate

Uniqueness: This compound stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. Its pyridine core also contributes to its distinct reactivity and biological activity.

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Biological Activity

Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate, identified by CAS number 625371-17-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C13H11F3N2O3SC_{13}H_{11}F_{3}N_{2}O_{3}S with a molecular weight of 332.30 g/mol. Its structure includes a pyridine ring substituted with cyano and trifluoromethyl groups, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Compounds containing pyridine and thiol groups have been reported to exhibit anti-inflammatory effects. For example, certain derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins . The anti-inflammatory activity can be quantitatively assessed using IC50 values in various in vitro assays.

Case Studies

  • In Vitro Studies : A study evaluating similar pyridine derivatives found that they significantly reduced inflammation in murine models, showing a dose-dependent response. The most effective compounds had IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Mechanistic Insights : Research into the mechanism of action for related compounds revealed that they might exert their effects by modulating the expression of inflammatory cytokines and inhibiting key signaling pathways such as NF-kB .

Data Summary

Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes
Cytokine modulationInhibition of NF-kB signaling

Properties

IUPAC Name

methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-7-3-10(13(14,15)16)9(5-17)12(18-7)22-6-8(19)4-11(20)21-2/h3H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJMUSSTRIOARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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